molecular formula C9H9ClO2 B185253 1-(3-Chloro-4-hydroxyphenyl)propan-1-one CAS No. 2892-27-5

1-(3-Chloro-4-hydroxyphenyl)propan-1-one

Cat. No.: B185253
CAS No.: 2892-27-5
M. Wt: 184.62 g/mol
InChI Key: SRTOCDALRUBACC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 It is a derivative of phenylpropanone, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-hydroxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 3-chloro-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-chloro-4-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of 1-(3-amino-4-hydroxyphenyl)propan-1-one or 1-(3-thio-4-hydroxyphenyl)propan-1-one.

Scientific Research Applications

1-(3-Chloro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The chlorine atom may also participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

1-(3-Chloro-4-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:

    1-(3-Chloro-4-methoxyphenyl)propan-1-one: Differing by the presence of a methoxy group instead of a hydroxyl group, which affects its reactivity and applications.

    1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Differing by the position of the hydroxyl group, which influences its chemical behavior and biological activity.

    1-(4-Chloro-3-hydroxyphenyl)propan-1-one: Differing by the position of the chlorine atom, impacting its physical and chemical properties.

Properties

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTOCDALRUBACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379607
Record name 1-(3-chloro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2892-27-5
Record name 1-(3-Chloro-4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2892-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chloro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 1-(3-chloro-4-hydroxyphenyl)
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